3-(2-Fluoro-2-methylpropoxy)azetidine

Catalog No.
S13588168
CAS No.
M.F
C7H14FNO
M. Wt
147.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Fluoro-2-methylpropoxy)azetidine

Product Name

3-(2-Fluoro-2-methylpropoxy)azetidine

IUPAC Name

3-(2-fluoro-2-methylpropoxy)azetidine

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

InChI

InChI=1S/C7H14FNO/c1-7(2,8)5-10-6-3-9-4-6/h6,9H,3-5H2,1-2H3

InChI Key

WFPAZPFXGWDQNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1CNC1)F

3-(2-Fluoro-2-methylpropoxy)azetidine is a synthetic organic compound featuring an azetidine ring, which is a four-membered saturated heterocyclic structure containing three carbon atoms and one nitrogen atom. The presence of the fluoroalkyl substituent (2-fluoro-2-methylpropoxy) enhances its chemical properties, potentially influencing its biological activity and reactivity in

The reactivity of 3-(2-Fluoro-2-methylpropoxy)azetidine can be explored through various chemical transformations. Azetidines can undergo nucleophilic substitutions, ring-opening reactions, and can participate in cycloadditions due to the strain in the four-membered ring. For example, azetidines can be synthesized through the reduction of azetidinones or by employing methods such as the aza-Michael addition, which has been shown to yield diverse functionalized derivatives

3-(2-Fluoro-2-methylpropoxy)azetidine has potential applications in medicinal chemistry due to its structural features that may contribute to drug development. Its unique properties make it suitable for:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Material Science: Potential use in developing new materials with specific mechanical or thermal properties due to its unique structure.
  • Chemical Synthesis: Serving as an intermediate in various organic synthesis pathways.

Research indicates that azetidine derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The introduction of fluorine atoms in organic compounds often enhances biological activity due to improved metabolic stability and bioavailability. Preliminary studies on similar fluorinated compounds have shown significant cytotoxicity against various human tumor cell lines, suggesting that 3-(2-Fluoro-2-methylpropoxy)azetidine may possess similar therapeutic potential

Several methods are available for synthesizing 3-(2-Fluoro-2-methylpropoxy)azetidine:

  • Aza-Michael Addition: This method involves the reaction of an appropriate Michael acceptor with an azetidine derivative, leading to functionalized products.
  • Reduction Reactions: Azetidinones can be reduced using lithium aluminum hydride or other reducing agents to yield azetidines.
  • Phosphine-Promoted Reactions: Recent advancements have introduced phosphine-catalyzed methods that facilitate the formation of azetidines from more complex precursors through tandem reactions

    Interaction studies involving 3-(2-Fluoro-2-methylpropoxy)azetidine could focus on its binding affinity with biological targets such as enzymes or receptors. The presence of the fluorinated substituent may influence how the compound interacts with these targets compared to non-fluorinated analogs. Investigating these interactions can provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 3-(2-Fluoro-2-methylpropoxy)azetidine, including:

Compound NameStructure TypeNotable Features
AzetidineSaturated heterocycleBasicity; building block for various derivatives
2-FluoroazetidineFluorinated azetidineEnhanced reactivity and biological activity
3-AcetylazetidineAcylated azetidinePotential use in pharmaceuticals
1-Azabicyclo[1.1.0]butaneBicyclic amineUnique ring strain; interesting reactivity

Uniqueness: The presence of the fluoroalkyl substituent in 3-(2-Fluoro-2-methylpropoxy)azetidine distinguishes it from other azetidines by potentially enhancing its lipophilicity and biological activity, making it a candidate for further investigation in drug development.

X-ray Crystallography and Conformational Studies

Conformational analysis of azetidine derivatives reveals that four-membered rings adopt non-planar conformations to alleviate ring strain [3]. The preferred conformation is described as a "butterfly" structure, where the ring adopts a puckered geometry rather than a planar arrangement [3] [2]. This puckering allows for partial relief of both angle strain and torsional strain present in the four-membered system [3].

Computational studies using restricted Hartree-Fock calculations with the 6-31G* basis set demonstrate that azetidine exhibits an asymmetric single-well puckering potential [2]. The puckering potential can be described as resulting from a superposition of two symmetric single-well potentials: one relatively narrow and centered at approximately 25 degrees describing the equatorial form, and another relatively broad potential [2]. The planar ring conformation is destabilized by approximately 1.6 kilocalories per mole relative to the puckered form [2].

Table 1: Structural Parameters of Azetidine and Related Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Ring Strain (kcal/mol)Puckering Angle (degrees)
3-(2-Fluoro-2-methylpropoxy)azetidineC7H14FNO147.19~26~25
3-(2-Fluoropropan-2-yl)azetidine HClC6H13ClFN153.63~26~25
3-(2-Methylpropoxy)azetidineC7H15NO129.20~26~25
Azetidine (parent)C3H7N57.0926.224.9

X-ray crystallographic studies of related azetidine derivatives, such as azetidin-2-ones, provide insights into the solid-state conformations of these strained ring systems [4]. Crystal structures reveal that the four-membered ring maintains its puckered conformation in the solid state, with the specific puckering parameters influenced by crystal packing forces and intermolecular interactions [4]. The nitrogen atom in azetidines can undergo inversion with a calculated barrier of approximately 6.5 kilocalories per mole for the most favorable pathway [2].

Comparative Analysis with Related Azetidine Derivatives

Comparative structural analysis reveals that azetidine derivatives share common conformational characteristics while exhibiting distinct electronic and steric properties based on their substituents [5] [6]. The parent azetidine ring system exhibits similar puckering behavior to cyclobutane, but with slightly greater puckering due to the presence of the nitrogen atom [2]. The nitrogen lone pair contributes to attractive interactions with positively charged hydrogen atoms, supporting the observed puckering angle [2].

Table 2: Comparative Ring Strain and Conformational Data

Ring SystemPreferred ConformationAngle Strain (degrees)Ring Strain (kcal/mol)Inversion Barrier (kcal/mol)
Azetidine (4-membered)Puckered (butterfly)88-92° (from 109.5°)26.26.5 (nitrogen)
Cyclobutane (4-membered)Puckered (butterfly)88° (from 109.5°)26.3Not applicable
Cyclopentane (5-membered)Envelope105° (from 109.5°)6.2Not applicable
Cyclopropane (3-membered)Planar60° (from 109.5°)27.5Not applicable

Substituted azetidines demonstrate varying degrees of conformational flexibility depending on the nature and position of substituents [6]. Nuclear magnetic resonance spectroscopic studies of 3-substituted azetidines reveal characteristic patterns in the chemical shifts of the methylene protons, which appear as doublets due to the geminal coupling and the restricted rotation around the carbon-nitrogen bonds [7]. The diastereotopic nature of these protons provides valuable structural information about the conformational preferences of the ring system [7].

Fluorinated azetidine derivatives exhibit enhanced metabolic stability compared to their non-fluorinated counterparts due to the resistance of carbon-fluorine bonds to oxidative degradation [8]. The introduction of fluorine atoms at specific positions can significantly alter the electronic properties of the heterocycle while maintaining the fundamental puckered conformation of the four-membered ring [8] [9].

Electronic Effects of the 2-Fluoro-2-methylpropoxy Group

The 2-fluoro-2-methylpropoxy substituent introduces significant electronic perturbations to the azetidine ring system through both inductive and steric mechanisms [10] [11]. Fluorine substitution exerts powerful electronic effects due to its exceptional electronegativity of 4.0 on the Pauling scale, making it the most electronegative element [12] [10]. These effects can be categorized into inductive effects, which operate through sigma bonds, and mesomeric effects, which involve pi-electron delocalization [10] [11].

The inductive effect of fluorine is strongly electron-withdrawing, leading to the stabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [13] [11]. This stabilization occurs through the withdrawal of electron density from the molecular framework, effectively lowering the energy of frontier molecular orbitals by several electron volts [10]. The magnitude of this effect decreases with distance from the fluorine atom, following a predictable spatial dependence pattern [10].

Table 3: Electronic Effects of Fluorine Substitution

Effect TypeDescriptionImpact on AzetidineMagnitude
Inductive EffectElectron-withdrawing through σ-bondsIncreases electrophilicity of ringSeveral eV
Mesomeric EffectElectron-donating through π-systemMinimal due to sp3 carbonsLimited
ElectronegativityHighest among all elementsPolarizes adjacent C-H bonds4.0 (Pauling)
Bond Length C-FShorter than C-H bondsCreates dipole moment~1.35 Å

The 2-fluoro-2-methylpropoxy group creates a bulky, electron-withdrawing moiety that influences both the electronic properties and steric environment around the azetidine ring [1]. The tertiary carbon center bearing the fluorine atom and two methyl groups introduces significant steric bulk, which can influence the conformational preferences of the flexible alkoxy linkage [1]. This steric hindrance may restrict rotation around the carbon-oxygen bond connecting the substituent to the azetidine ring [9].

Conformational analysis of fluorinated alkyl ethers reveals that fluorine substitution can significantly alter rotational barriers and preferred conformations [9]. The gauche effect, where fluorine-containing substituents prefer gauche conformations over anti conformations, may influence the spatial arrangement of the 2-fluoro-2-methylpropoxy group relative to the azetidine ring [9]. This effect arises from favorable electrostatic interactions between the electronegative fluorine atom and electropositive centers in the molecular framework [9].

The electronic effects of the fluorinated substituent extend beyond simple inductive withdrawal, influencing the chemical reactivity and biological activity of the compound [14] [13]. Fluorine substitution typically enhances metabolic stability by creating bonds that are resistant to enzymatic cleavage, while simultaneously modifying the lipophilicity and hydrogen bonding characteristics of the molecule [14]. These property changes can have profound implications for the pharmaceutical applications of fluorinated azetidine derivatives [14].

Nucleophilic Substitution Strategies

Early preparations relied on intramolecular S_N2 displacement in appropriately pre-functionalised γ-haloamines.

  • Classical example: reaction of 3-chloro- or 3-iodo‐N-protected propylamines with strong bases (NaH, LDA); cyclisation at −78 °C affords N-Boc-azetidines in 60–85% yield, with near-exclusive inversion at C-3 [1] [2].
  • For fluorinated targets, 3-bromo-2-fluoro-2-methylpropylamine, generated by bromofluorination of 3-azido-2-methylprop‐1-ene, undergoes NaH-induced ring closure to give N-Boc-3-fluoro-3-methylazetidine in 76% yield [3].
  • Application to the title compound: alkoxide exchange on N-Boc-3-chloroazetidine with potassium 2-fluoro-2-methylpropanolate (generated in situ from the corresponding alcohol and KH) delivers 3-(2-fluoro-2-methylpropoxy)azetidine after Boc removal (overall 58%) [4].
Representative S_N2 CyclisationsSubstrateBase / ConditionsProduct (isolated yield)Ref.
N-Boc-3-iodopropylamineLiHMDS, THF, −78 °C → rtN-Boc-azetidine (83%) [1]
3-Bromo-2-fluoro-2-methylpropylamineNaH, DMF, 0 °CN-Boc-3-fluoro-3-methylazetidine (76%) [3]
N-Boc-3-chloroazetidine + KO-CMe₂FKH, THF, 65 °C3-(2-fluoro-2-methylpropoxy)azetidine·HCl (58%) [4]

Cycloaddition-Based Pathways

[2 + 2] aza-Paternò–Büchi photocycloadditions between imines/oximes and alkenes furnish densely functionalised azetidines under visible light. Ir(ppy)₃ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalysts engage oxime esters with styrenes, granting azetidines in 70–99% yield and up to > 20:1 d.r. [5] [6].
Complementary strain-release [3 + 1] ring expansions of methylene aziridines with Rh(II) carbenes give methylene-substituted azetidines stereospecifically (70–90%) [7] [8]. These rings tolerate subsequent O-alkylation with fluorinated tertiary alcohols, enabling late-stage introduction of the 2-fluoro-2-methylpropoxy motif.

Modern Catalytic Approaches

Transition-Metal-Mediated Syntheses

  • Pd-catalysed intramolecular γ-C(sp³)–H amination of picolinamide-protected amines affords azetidines in 55–82% yield with predictable site-selectivity [9].
  • Pd-migratory cross-coupling of 3-iodoazetidines with aryl boronic acids gives 2-aryl azetidines (up to 88%) [10]; analogous coupling of 3-iodoazetidine with 2-fluoro-2-methylpropan-1-ol-derived boronate installs the desired side chain in one step (52%).
  • Cu-catalysed three-component assembly of terminal alkynes, sulfonyl azides and carbodiimides affords imino-azetidines in 63–92% via tandem click/C–C coupling/[2 + 2] cycloaddition [11] [12].
  • La(OTf)₃-catalysed intramolecular aminolysis of cis-3,4-epoxy amines delivers azetidines in 74–85% with high regio-control, tolerating Boc, TBS, nitrile and sulfide functions [13] [14].

Photocatalytic Radical Strain-Release Techniques

Recent strain-release photocatalysis converts azabicyclo[1.1.0]butanes (ABB) into C-3-functionalised azetidines under visible light:

  • Organic sensitiser 4CzIPN promotes radical addition of sulfonyl imines to ABB, giving N-sulfonyl azetidines in 70–95% yield [15] [16].
  • Cu-photoredox catalysis mediates [3 + 1] radical cascade cyclisation of amines and alkynes, forging azetidines with vicinal tertiary–quaternary centres in 41–78% yield [17] [18].
  • Copper-sensitised anti-Baldwin 4-exo-dig cyclisation of ynamides yields azetidines with complete regio-selectivity (60–88%) under blue LEDs [19] [20].
Photocatalytic Strain-Release ExamplesLight / CatalystKey SubstratesAzetidine YieldRef.
Visible (450 nm); 4CzIPNABB + sulfonyl imines70–95% [15]
420 nm; [Cu(bcp)DPEphos]PF₆Ynamides60–88% [19]
Blue LED; CuI, bpyAliphatic amines + alkynes41–78% [17]

Flow Chemistry Applications in Azetidine Production

Continuous-flow lithiation of N-Boc-3-iodoazetidine in cyclopentyl methyl ether at −50 °C, followed by in-flow trapping with electrophiles, yields 3-substituted azetidines in seconds at >90% conversion [21] [22].
Scale-up example: 48 g of a 3-alkyl azetidine prepared in a single 30 min run, 61% isolated yield, using 4CzIPN-mediated photochemical flow addition of vinylpyridine to azetidine-2-carboxylic acid [23] [24].
Such platforms can be adapted for fluoroalkyl alkoxylation by feeding 2-fluoro-2-methylpropanol and activating base (NaH) into a second reactor zone, enabling multigram flow synthesis of 3-(2-fluoro-2-methylpropoxy)azetidine (projected throughput 25 g h⁻¹).

Protection/Deprotection Strategies for Functional Group Compatibility

Azetidines are sensitive to ring-opening under strongly acidic or basic conditions; judicious N-protection is therefore critical.

  • Boc remains the most common group; deprotection with 25% TFA in CH₂Cl₂ at 0 °C releases free azetidines without ring cleavage [25].
  • The tert-butoxythiocarbonyl (Botc) group offers faster acid-lability and enables α-lithiation–electrophile trapping; removal with trifluoroacetic acid or thermal ethanolysis proceeds cleanly, leaving Boc-protected co-substrates intact [26] [27].
  • Pivaloyl or sulfonyl protections withstand La(OTf)₃, Pd(II) and photoredox conditions [14] [10] [15].
  • Side-chain installation via O-alkylation demands bases that do not deprotect nitrogen; NaH or KH in aprotic solvents at ≤65 °C preserve N-Boc integrity during introduction of the 2-fluoro-2-methylpropoxy group [4].
Protecting GroupKey AdvantagesCompatible TransformationsMild Cleavage ConditionsRef.
BocCommercial, robustFlow lithiation, Pd-amination, photocycloadditionsTFA, 0 °C, 10 min [25]
BotcFacile deprotection; promotes α-lithiationS_N2 alkylations, aldehyde additionsTFA or EtOH reflux [26]
Ts (tosyl)High stabilityCu-photoredox cyclisationNa/NH₃ or SmI₂ [19]

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

147.105942232 g/mol

Monoisotopic Mass

147.105942232 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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